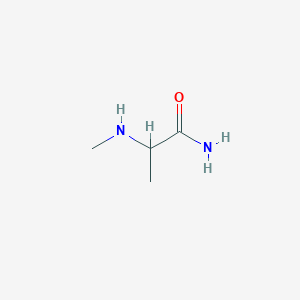

2-(Methylamino)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(6-2)4(5)7/h3,6H,1-2H3,(H2,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNFFJHHPCWXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486744 |

Source

|

| Record name | N2-Methylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32012-16-1 |

Source

|

| Record name | N2-Methylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Methylalaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Methylamino)propanamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(Methylamino)propanamide

Introduction

This compound, particularly its chiral form derived from the amino acid alanine, represents a foundational molecular scaffold of significant interest to researchers in medicinal chemistry and drug development. As a derivative of alaninamide, this compound incorporates a secondary amine, which modifies its physicochemical properties, such as basicity, hydrogen bonding capability, and metabolic stability, compared to its primary amine counterpart. This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, logical synthesis strategies, robust analytical characterization methods, and potential pharmacological context. The information herein is curated for scientists and professionals requiring a deep, practical understanding of this versatile chemical entity.

Physicochemical Properties

The fundamental properties of this compound dictate its behavior in both chemical and biological systems. The presence of both amide and secondary amine functional groups results in a molecule with distinct characteristics. The (2S)-enantiomer, N-methyl-L-alaninamide, is a common form utilized in chiral synthesis.

| Property | Data | Source(s) |

| Molecular Formula | C₄H₁₀N₂O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Common Synonyms | N²-methylalaninamide, (2S)-2-(methylamino)propanamide | [1][3] |

| CAS Number | 32012-16-1 (unspecified stereochemistry) | [1] |

| 55988-12-0 ((2S)-isomer) | [2] | |

| 344609-44-5 ((2S)-isomer hydrochloride salt) | [3] | |

| Topological Polar Surface Area (TPSA) | 55.12 Ų (for HCl salt) | [3] |

| Predicted LogP | -0.4986 (for HCl salt) | [3] |

The molecule's low molecular weight and moderate TPSA suggest potential for good cell permeability, a desirable trait in drug development. The negative LogP value indicates its hydrophilic nature, consistent with its solubility in aqueous solutions, particularly when protonated as a hydrochloride salt.[3][4]

Synthesis and Purification

A robust and stereochemically controlled synthesis of this compound is critical for its application in drug discovery. While various routes are possible, a logical and field-proven approach begins with the readily available and chiral amino acid, L-alanine. This strategy ensures the final product retains the desired (S)-stereochemistry. The causality behind this multi-step approach is to selectively modify the carboxylic acid and amino moieties without compromising the chiral center.

Caption: Proposed synthetic workflow for (2S)-2-(Methylamino)propanamide.

Experimental Protocol: Synthesis of (2S)-2-(Methylamino)propanamide

This protocol is a representative methodology. Each step must be monitored (e.g., by TLC or LC-MS) to ensure reaction completion before proceeding.

-

Step 1: N-Protection of L-Alanine

-

Rationale: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in subsequent steps. This is a standard procedure in peptide synthesis.[5]

-

Procedure:

-

Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the mixture with cold 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine.

-

-

-

Step 2: Amide Formation

-

Rationale: The carboxylic acid of N-Boc-L-alanine is activated with a coupling agent to facilitate the formation of the primary amide upon reaction with ammonia.

-

Procedure:

-

Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir for 20 minutes, then bubble ammonia gas through the solution or add a solution of ammonia in dioxane.

-

Monitor the reaction until completion. Perform an aqueous workup to isolate the crude N-Boc-L-alaninamide.

-

-

-

Step 3: N-Methylation

-

Rationale: The protected amino group is methylated. A strong base is required to deprotonate the Boc-protected amine's nitrogen, which can then act as a nucleophile towards methyl iodide.

-

Procedure:

-

Dissolve N-Boc-L-alaninamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Carefully add sodium hydride (NaH, 1.2 eq) portion-wise.

-

After gas evolution ceases, add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to proceed until the starting material is consumed.

-

Quench the reaction carefully with saturated ammonium chloride solution and extract the product.

-

-

-

Step 4: Deprotection

-

Rationale: The Boc protecting group is removed under acidic conditions to yield the final product. Trifluoroacetic acid (TFA) is commonly used for its efficacy and volatility.

-

Procedure:

-

Dissolve the crude N-Boc-N-methyl-L-alaninamide in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v) and stir at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Concentrate the mixture under reduced pressure. The resulting product can be purified as the TFA salt or neutralized and purified as the free base.

-

-

-

Purification:

-

The final product can be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield high-purity this compound.[6]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: A typical workflow for the analytical characterization of synthesized compounds.

Spectroscopic Profile (Predicted)

The following data are predicted based on the known structure and standard spectroscopic principles.[7][8]

¹H NMR Spectroscopy (500 MHz, D₂O)

-

Rationale: ¹H NMR provides detailed information about the number of different types of protons and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.60 | Quartet (q) | 1H | CH -CH₃ |

| ~2.65 | Singlet (s) | 3H | N-CH ₃ |

| ~1.40 | Doublet (d) | 3H | CH-CH ₃ |

¹³C NMR Spectroscopy (125 MHz, D₂O)

-

Rationale: ¹³C NMR identifies all unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O (Amide Carbonyl) |

| ~58 | C H-CH₃ (Alpha-carbon) |

| ~32 | N-C H₃ |

| ~18 | CH-C H₃ |

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide & Sec. Amine) |

| 2980-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1650 | Strong | C=O Stretch (Amide I Band) |

| ~1550 | Medium | N-H Bend (Amide II Band) |

Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

-

Method: Electron Ionization (EI)

-

Expected M⁺: m/z = 102.1

-

Key Fragments: m/z = 87 ([M-CH₃]⁺), m/z = 58 ([CH₃NHCHCH₃]⁺), m/z = 44 ([CONH₂]⁺)

Standard Operating Procedure: NMR Data Acquisition

This protocol is adapted from standard methodologies for small molecule analysis.[9]

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: 500 MHz NMR Spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃). For D₂O, a DSS reference standard is used; for CDCl₃, tetramethylsilane (TMS) is the standard.[8]

-

Vortex until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30 (standard single-pulse)

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

Temperature: 298 K

-

Potential Applications and Toxicological Considerations

While specific pharmacological data for this compound is not extensively documented in public literature, its structural motifs are present in various biologically active agents.

-

Chiral Building Block: As a derivative of L-alanine, it serves as a valuable chiral building block for the synthesis of more complex molecules, particularly peptides and peptidomimetics, where N-methylation can enhance metabolic stability and modify conformation.

-

Pharmacological Context: The propanamide scaffold is found in numerous pharmaceuticals. Structurally related compounds, such as certain cinnamylpiperazines (e.g., 2-methyl AP-237) and other molecules containing a 2-methyl-propan-1-amine moiety, have been investigated as modulators of opioid receptors.[10][11] This suggests that derivatives of this compound could be explored for their potential activity at various CNS targets.

-

Toxicological Profile: No specific toxicological studies on this compound were identified. As a standard practice in drug development, initial toxicological assessment should be conducted using in vitro methods, such as cytotoxicity assays in relevant cell lines (e.g., HepG2 for hepatotoxicity). Further in vivo studies would be required based on the intended application and initial screening results.

Conclusion

This compound is a chemically tractable and versatile molecule with significant potential as a synthetic intermediate in pharmaceutical research. Its properties are defined by the interplay of its amide and secondary amine functionalities on an alanine backbone. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and reliably characterize this compound. Future investigations into its biological activity and that of its derivatives may unveil novel therapeutic applications, leveraging the foundational insights provided by its well-defined chemical nature.

References

-

2-Methyl-2-(methylamino)propanamide. PubChem, National Center for Biotechnology Information. [Link]

-

N-Acetyl-L-alanyl-N-methyl-L-alaninamide. PubChem, National Center for Biotechnology Information. [Link]

-

N-Acetyl-L-alanyl-L-alanyl-L-alanyl-N-methyl-L-alaninamide. PubChem, National Center for Biotechnology Information. [Link]

-

What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL?. LookChem. [Link]

-

L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0. Fengchen Group Co., Ltd. [Link]

-

2-Methyl-2-(methylamino)propanamide 250mg. Dana Bioscience. [Link]

-

Synthesis of propanamide. PrepChem.com. [Link]

-

2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Wikisource. [Link]

- Preparation method of 2-amino-2-methyl-1-propanol.

-

How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. [Link]

-

Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. [Link]

-

Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link]

-

Spectroscopy Worked Example Combining IR, MS, and NMR. LabXchange. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. [Link]

-

Propanamide, 2-methyl-. NIST WebBook. [Link]

-

Lin, C.-H., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(14), 5399. [Link]

- Synthesis Method of 3-Methylamino-1, 2-Propanediol.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (2S)-2-(methylamino)propanamide | 55988-12-0 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound HCl | 1420659-78-4 [chemicalbook.com]

- 5. N-Methyl- L -alanine = 98.0 TLC 3913-67-5 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 8. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Methylamino)propanamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(methylamino)propanamide, a valuable building block in pharmaceutical and chemical research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and analytical characterization involved in its synthesis. Emphasis is placed on the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical application. The guide details the synthesis of the key precursor, N-methyl-L-alanine, and its subsequent conversion to the target amide, addressing the challenges associated with sterically hindered N-methylated amino acids.

Introduction: The Significance of this compound

This compound, also known as N-methyl-alaninamide, is a chiral amide derivative of the non-proteinogenic amino acid N-methyl-L-alanine. Its structure, featuring a secondary amine and a primary amide, makes it a versatile intermediate in the synthesis of more complex molecules. The incorporation of an N-methyl group into peptide backbones can significantly enhance the pharmacokinetic properties of peptide-based drugs, including increased metabolic stability against enzymatic degradation and improved membrane permeability.[1] This makes this compound and its derivatives of considerable interest to the pharmaceutical industry for the development of novel therapeutics.

This guide will delineate the primary synthetic strategies for obtaining this compound, focusing on a logical and efficient pathway that begins with the synthesis of its precursor, N-methyl-L-alanine.

Synthesis of the Key Precursor: N-Methyl-L-alanine

The synthesis of this compound logically commences with the preparation of its direct precursor, N-methyl-L-alanine. Several methodologies exist for the N-methylation of L-alanine, each with its own set of advantages and challenges. The choice of method often depends on the desired scale, stereochemical purity requirements, and available resources.

Reductive Amination of L-Alanine

A common and efficient method for the synthesis of N-methyl-L-alanine is the reductive amination of L-alanine using formaldehyde in the presence of a reducing agent. This one-pot reaction is advantageous due to its relatively mild conditions and the use of readily available starting materials.[2]

Reaction Pathway: Reductive Amination

Caption: Reductive amination of L-alanine to N-methyl-L-alanine.

Experimental Protocol: Reductive Amination of L-Alanine [2]

-

Dissolution: Dissolve L-alanine (1.0 eq) in deionized water in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.1 eq) to the cooled solution while maintaining the temperature at 0°C.

-

Reduction: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in a small amount of water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2 to decompose any excess borohydride.

-

Purification: The crude N-methyl-L-alanine can be purified by ion-exchange chromatography. Load the acidified solution onto a strong cation-exchange resin (e.g., Dowex 50W X8). Wash the resin with deionized water to remove impurities, and then elute the product with an aqueous ammonia solution. Concentrate the eluate under reduced pressure to obtain pure N-methyl-L-alanine.

N-Methylation of Protected L-Alanine

An alternative strategy involves the protection of the amino group of L-alanine, followed by methylation, and subsequent deprotection. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under methylation conditions and its facile removal under acidic conditions.[3]

Reaction Workflow: Protected N-Methylation

Caption: Synthesis of N-methyl-L-alanine via Boc protection and methylation.

Experimental Protocol: N-Methylation of Boc-L-Alanine [3]

-

Protection: Dissolve L-alanine (1.0 eq) in a mixture of 1,4-dioxane and water. Adjust the pH to 9-10 with a 10% aqueous sodium hydroxide solution. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture overnight at room temperature to yield Boc-L-alanine.

-

Methylation: Dissolve the obtained Boc-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool to 0°C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. After stirring for 30 minutes, add methyl iodide (CH₃I, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Workup and Deprotection: Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl and extract the product with ethyl acetate. The Boc-protected N-methyl-L-alanine can then be deprotected by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] Evaporation of the solvent yields N-methyl-L-alanine.

| Synthesis Method | Key Reagents | Typical Yield (%) | Stereochemical Purity | Advantages | Disadvantages |

| Reductive Amination | L-Alanine, HCHO, NaBH₄ | 70-85[2] | High | One-pot reaction, mild conditions. | Requires careful temperature control. |

| Protected N-Methylation | L-Alanine, Boc₂O, NaH, CH₃I, TFA | 65-80[3] | High | Well-controlled reaction. | Multi-step process, use of hazardous reagents (NaH, CH₃I). |

Amidation of N-Methyl-L-alanine to this compound

The conversion of N-methyl-L-alanine to its corresponding amide, this compound, presents a significant challenge due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the amine and can lead to difficulties in amide bond formation.[5] To overcome this, potent coupling reagents are often employed. A common strategy involves the use of a protected N-methyl-L-alanine derivative to facilitate the amidation reaction, followed by deprotection.

Amidation of N-Boc-N-methyl-L-alanine

This method utilizes the Boc-protected N-methyl-L-alanine synthesized in the previous step. The carboxylic acid is activated and then reacted with ammonia to form the amide.

Reaction Pathway: Amidation and Deprotection

Caption: Synthesis of this compound via amidation and deprotection.

Experimental Protocol: Amidation and Deprotection

-

Activation and Amidation:

-

Dissolve N-Boc-N-methyl-L-alanine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).[5]

-

Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

-

Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

-

Workup:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude N-Boc-2-(methylamino)propanamide.

-

-

Deprotection:

-

Dissolve the crude N-Boc-2-(methylamino)propanamide in a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrogen chloride in dioxane (e.g., 4 M) and stir at room temperature for 1-2 hours.[6]

-

The product, this compound hydrochloride, will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to yield this compound hydrochloride as a solid.[7]

-

Characterization of this compound

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group on the nitrogen, the alpha-proton, the methyl group on the alpha-carbon, and the amide protons. The hydrochloride salt may show a broad signal for the amine proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the alpha-carbon, the N-methyl carbon, and the C-methyl carbon. |

| Mass Spectrometry | The molecular ion peak corresponding to the protonated molecule [M+H]⁺. |

| Purity (HPLC) | A single major peak indicating high purity. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of protecting group strategies and coupling methodologies to overcome the challenges associated with N-methylated amino acids. This guide has outlined a reliable synthetic route starting from L-alanine, proceeding through the key intermediate N-methyl-L-alanine, and culminating in the formation of the target amide. The provided protocols, rooted in established chemical principles, offer a practical framework for researchers in the field of drug discovery and organic synthesis. Adherence to the described experimental procedures and analytical characterization will ensure the successful and reproducible synthesis of high-purity this compound.

References

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

- BenchChem. (2025). N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. BenchChem Technical Guides.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(methylamino)propanamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct amidations between N-Boc protected β-amino acid and.... Retrieved from [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

- Maguire, A. R., & Collins, S. G. (2014). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 18(7), 856-861.

- Procter, D. J., et al. (2019). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.

- Al-Azmi, A., et al. (2012).

- BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide. BenchChem Technical Guides.

-

ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

- Wendisch, V. F., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12829.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: N-Methylation of Alanine. BenchChem Technical Support.

-

ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanamide, 2-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanamide, 2-methyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

- Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

- Google Patents. (n.d.). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

YouTube. (2024). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. Retrieved from [Link]

-

National Institutes of Health. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. chemscene.com [chemscene.com]

2-(Methylamino)propanamide CAS number

An In-depth Technical Guide to 2-(Methylamino)propanamide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. The document elucidates the compound's chemical identity, including a critical analysis of its various Chemical Abstracts Service (CAS) numbers corresponding to its racemic, stereospecific, and salt forms. Detailed methodologies for its synthesis from L-alanine are presented, alongside robust analytical techniques for characterization and quality control. Furthermore, this guide discusses the compound's applications, particularly as a precursor in the development of more complex molecules, and outlines essential safety and handling protocols. The information is structured to support researchers and drug development professionals in the effective and safe utilization of this versatile molecule.

Chemical Identity and Properties: Navigating the CAS Numbers

A precise understanding of a chemical's identity is fundamental to research and development. For this compound, this is complicated by the existence of multiple CAS numbers corresponding to its different forms.

The parent compound, in its racemic form, is identified by CAS Number 32012-16-1 .[1] However, in many pharmaceutical applications, stereochemistry is critical. The enantiomerically pure (S)-form, derived from the natural amino acid L-alanine, is specifically identified by CAS Number 55988-12-0 .[2] Additionally, this compound is often supplied and used as a hydrochloride salt for improved stability and handling; these salts also have unique identifiers, such as 344609-44-5 for (2S)-2-(Methylamino)propanamide hydrochloride .[3] It is crucial for researchers to verify the specific form required for their application by consulting the supplier's certificate of analysis.

The table below summarizes the core chemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | N | [1] |

| Molecular Formula | C₄H₁₀N₂O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1][2][4] |

| CAS Number (Racemic) | 32012-16-1 | [1] |

| CAS Number ((2S)-enantiomer) | 55988-12-0 | [2] |

| CAS Number ((2S)-HCl Salt) | 344609-44-5 | [3] |

| InChI Key | QKNFFJHHPCWXTH-UHFFFAOYSA-N | [1] |

| SMILES | CC(NC)C(N)=O | [3] |

| Physical Form | Solid | [1][5] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (2S)-2-(Methylamino)propanamide typically starts from the readily available and chiral amino acid, L-alanine. The general strategy involves the protection of the amine, activation of the carboxylic acid to form the amide, and subsequent N-methylation.

Conceptual Synthesis Workflow

The following diagram illustrates a common synthetic pathway from L-alanine. The causality of this multi-step process is rooted in the need to selectively modify different functional groups. The amine is first protected to prevent it from reacting during the amide formation step. The carboxylic acid is then activated to facilitate its reaction with ammonia to form the primary amide. Finally, the protecting group is removed, and the secondary amine is formed via methylation.

Caption: A representative synthetic pathway for (2S)-2-(Methylamino)propanamide.

Experimental Protocol: Synthesis from L-Alanine (Illustrative)

This protocol is a conceptual representation and should be adapted and optimized based on laboratory conditions and safety assessments.

-

N-Protection of L-Alanine:

-

Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to deprotonate the amino group.

-

Slowly add di-tert-butyl dicarbonate (Boc-anhydride) at a controlled temperature (e.g., 0°C) to form N-Boc-L-alanine.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product.

-

-

Amide Formation:

-

Dissolve the N-Boc-L-alanine in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

-

Stir until the reaction is complete, monitoring by TLC.

-

Filter the reaction mixture to remove byproducts and purify the resulting N-Boc-L-alaninamide.

-

-

N-Methylation:

-

In an inert atmosphere, dissolve the N-Boc-L-alaninamide in an anhydrous solvent like tetrahydrofuran (THF).

-

Add a strong base (e.g., sodium hydride) to deprotonate the amide nitrogen.

-

Introduce a methylating agent, such as methyl iodide.

-

Carefully quench the reaction and purify the N-methylated product.

-

-

Deprotection:

-

Dissolve the protected intermediate in a suitable solvent.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to cleave the Boc protecting group.

-

Remove the solvent under reduced pressure to yield the final product, often as a salt (e.g., hydrochloride or trifluoroacetate).

-

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques.

Analytical Workflow Diagram

The following diagram outlines a standard workflow for the quality control analysis of a synthesized batch of the target compound.

Caption: A typical workflow for the analytical characterization of the compound.

Protocol: Chiral HPLC for Enantiomeric Purity

This method is designed to separate the (S) and (R) enantiomers to determine the enantiomeric excess (e.e.) of the synthesized product.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A column with a chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., cellulose or amylose). The choice of CSP is critical and must be validated for its ability to separate the enantiomers.

-

Mobile Phase: A mixture of solvents like hexane and isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample.

-

Dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard solution of the racemic mixture to determine the retention times of both enantiomers.

-

Inject the synthesized sample solution.

-

Record the chromatogram.

-

-

Data Interpretation:

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.

-

Calculate the area of each peak.

-

Determine the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

-

Applications in Research and Drug Development

This compound and its chiral counterpart, (2S)-2-(methylamino)propanamide, are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they serve as valuable building blocks or intermediates in the synthesis of more complex and biologically active molecules.[6] Their bifunctional nature—possessing both an amine and an amide group—allows for diverse chemical modifications, making them useful synthons for creating libraries of compounds in drug discovery campaigns. The presence of the methylamino group can influence the pharmacokinetic properties, such as solubility and receptor binding affinity, of the final compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: While specific GHS classifications for this exact compound are not detailed in the provided results, related amino amides and amino alcohols often carry warnings for skin and eye irritation.[7] It is prudent to treat the compound as potentially harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9] All handling should be performed in a well-ventilated area or under a chemical fume hood.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible substances such as strong oxidizing agents and acids.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a foundational chemical entity whose utility in scientific research is underscored by the need for precise identification through its CAS number. Understanding the distinction between its racemic, enantiomerically pure, and salt forms is paramount for reproducible and targeted synthesis. The methodologies outlined in this guide for its synthesis and analysis provide a framework for its effective application in research and drug development. Adherence to strict safety protocols ensures its responsible use as a building block for the next generation of complex molecules.

References

- This compound.CymitQuimica.

- (2s)-2-(Methylamino)propanamide hydrochloride.ChemScene.

- This compound hydrochloride.CymitQuimica.

- 2-Methyl-N-[2-(methylamino)ethyl]propanamide.AK Scientific, Inc.

- (2S)-2-(methylamino)propanamide | 55988-12-0.ChemicalBook.

- 2-Amino-N-methylpropanamide.PubChem - NIH.

- SAFETY D

- SAFETY D

- 2-Methyl-2-(methylamino)propan-1-ol | High-Purity Reagent.Benchchem.

- 2-Methyl-2-methylamino-1-propanol.PubChem.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (2S)-2-(methylamino)propanamide | 55988-12-0 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(Methylamino)propanamide

Abstract

2-(Methylamino)propanamide, a simple N-methylated derivative of alaninamide, represents a chemical entity of interest at the intersection of peptidomimetic design and small molecule drug discovery. While direct pharmacological data on this specific compound is not extensively available in current literature, its structural motifs—an N-methylated amine and a propanamide backbone—suggest a range of potential biological activities. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the mechanism of action of this compound. We will delve into the established principles of N-methylation in enhancing the drug-like properties of amino acid-based molecules and, from this foundation, hypothesize potential mechanisms of action for this compound. This guide culminates in a detailed roadmap of experimental protocols and workflows designed to systematically investigate these hypotheses, thereby providing a clear path for future research into this promising molecule.

The Strategic Advantage of N-Methylation in Amino Acid-Based Scaffolds

The N-methylation of amino acids and peptides is a well-established strategy in medicinal chemistry to enhance their therapeutic potential.[1] This seemingly minor modification can profoundly alter the physicochemical and biological properties of the parent molecule.

One of the primary benefits of N-methylation is the enhancement of metabolic stability. The N-methyl group provides steric hindrance, rendering the adjacent peptide or amide bond less susceptible to enzymatic degradation by proteases and peptidases.[1] This increased resistance to metabolic breakdown can lead to a longer biological half-life and improved bioavailability.

Furthermore, N-methylation increases the lipophilicity of a molecule. This enhanced "greasiness" can facilitate passage across biological membranes, including the blood-brain barrier, which is a critical consideration for neurologically active compounds.[2] From a conformational perspective, the N-methyl group restricts the rotation around the N-Cα bond, which can lock the molecule into a more bioactive conformation and potentially increase its affinity for a biological target.[3] This conformational rigidity can be a key factor in designing potent and selective enzyme inhibitors or receptor modulators.[1]

Physicochemical Profile of this compound

To embark on a rational investigation of its mechanism of action, it is essential to understand the fundamental physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H10N2O | PubChem CID: 541493[4] |

| Molecular Weight | 102.14 g/mol | PubChem CID: 541493[4] |

| XLogP3-AA | -1.0 | PubChem CID: 541493[4] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 541493[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 541493[4] |

| Rotatable Bond Count | 2 | ChemScene[5] |

The negative XLogP3-AA value suggests that this compound is a relatively polar molecule, which may have implications for its passive diffusion across cell membranes. However, its small size and the presence of the N-methyl group could still allow for significant cellular uptake via other mechanisms.

Hypothesized Mechanisms of Action and Potential Biological Targets

Given the structural simplicity of this compound, its mechanism of action is likely to be subtle, possibly involving allosteric modulation of a target or acting as a metabolic precursor. Based on the known activities of structurally related alaninamide derivatives, we can propose several plausible hypotheses.

Neuromodulatory Activity

Recent studies have demonstrated that certain alaninamide derivatives possess potent antiseizure and antinociceptive properties.[6] This suggests that the alaninamide scaffold can serve as a pharmacophore for targeting receptors and ion channels in the central nervous system.

-

Hypothesis 1: GABA Receptor Modulation: this compound may act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA, a major inhibitory neurotransmitter. The N-methyl group could facilitate interaction with a specific binding pocket on the receptor complex.

-

Hypothesis 2: Ion Channel Blockade: The compound might act as a blocker of voltage-gated sodium or calcium channels, a mechanism common to many anticonvulsant and analgesic drugs.

Antimicrobial and Anti-inflammatory Activity

The pyrimidine scaffold, which shares some structural similarities with the propanamide backbone, is known for its broad-spectrum biological activities, including antimicrobial and anti-inflammatory effects.[7]

-

Hypothesis 3: Inhibition of Bacterial Cell Wall Synthesis: The D-alanyl-D-alanine motif is a key component of bacterial peptidoglycan.[3] It is plausible that this compound could act as a mimetic of this dipeptide, inhibiting enzymes involved in cell wall biosynthesis, such as D-alanine ligase.

-

Hypothesis 4: Modulation of Inflammatory Pathways: The compound could potentially inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) or prostaglandins.

A Roadmap for Elucidating the Mechanism of Action: Proposed Experimental Workflows

A systematic, multi-tiered approach is required to elucidate the mechanism of action of this compound. The following experimental workflow is proposed, starting with broad phenotypic screening and progressively narrowing down to specific target identification.

Tier 1: Broad Phenotypic Screening

Objective: To identify any significant biological activity of this compound in a range of cell-based and biochemical assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate various human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial and Fungal Strains: Prepare standardized inoculums of a panel of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing appropriate growth media.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for microbial growth for 18-24 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.[8]

Tier 2: Hit Validation and Target Class Identification

Objective: To confirm and further characterize any hits from Tier 1 and to identify the class of biological targets.

Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Griess Assay: After 24 hours, measure the amount of nitrite in the cell culture supernatant using the Griess reagent.[7]

-

Data Analysis: Calculate the IC50 for NO inhibition.

Tier 3: Specific Target Identification

Objective: To identify the specific molecular target(s) of this compound.

Protocol 4: Affinity Chromatography

-

Compound Immobilization: Covalently link this compound to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from a cell line or tissue that showed a response in the Tier 1 assays.

-

Binding and Elution: Incubate the cell lysate with the compound-immobilized beads. Wash away non-specifically bound proteins and then elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

Potential Therapeutic and Research Applications

Should the hypothesized mechanisms of action be confirmed, this compound or its optimized derivatives could have several potential applications:

-

As a CNS Agent: If shown to have neuromodulatory activity, it could be a lead compound for the development of new treatments for epilepsy, neuropathic pain, or anxiety disorders.

-

As an Antimicrobial Agent: If it demonstrates significant antimicrobial activity, particularly against drug-resistant strains, it could be developed as a novel antibiotic.

-

As a Research Tool: As a small, cell-permeable molecule with a specific biological activity, it could be a valuable tool for probing the function of its target protein(s) in various biological systems.

References

-

PubChem. 2-Amino-N-methylpropanamide. [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

-

Socała, K., Nieoczym, D., Pieróg, M., Wyska, E., Szafarz, M., Doboszewska, U., & Wlaź, P. (2021). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 22(11), 5677. [Link]

-

Socała, K., Nieoczym, D., Pieróg, M., Wyska, E., Szafarz, M., Doboszewska, U., & Wlaź, P. (2021). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 22(11), 5677. [Link]

-

PubChem. 2-Amino-N-methylpropanamide. [Link]

-

Pelfrene, E., Cavaleiro, E., Le Dudal, M., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1265. [Link]

-

PubChem. 2-Amino-N-methylpropanamide. [Link]

Sources

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Scientific Landscape of 2-(Methylamino)propanamide: A Review of Available Data and Future Research Directions

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of chemical compounds with potential biological activity, 2-(Methylamino)propanamide presents a curious case. While its simple structure suggests a foundational role in medicinal chemistry, a comprehensive review of the scientific literature reveals a notable scarcity of direct research into its specific biological functions. This technical guide, therefore, deviates from a traditional whitepaper format. Instead, it aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current knowledge landscape surrounding this compound and its close chemical relatives. By analyzing the available data on related structures, we can infer potential areas of investigation and chart a course for future research.

Chemical Identity and Properties

This compound is a small molecule with the chemical formula C4H10N2O.[1] It is a derivative of the amino acid alanine, featuring a methyl group attached to the alpha-amino group and an amide group at the carboxyl terminus. Several isomeric forms and related compounds appear in chemical databases, including:

-

(2S)-2-(Methylamino)propanamide : The (S)-enantiomer of the compound.[1]

-

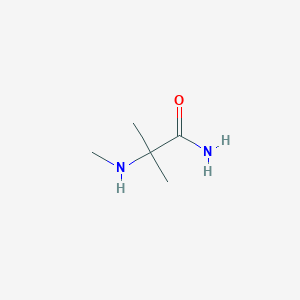

2-Methyl-2-(methylamino)propanamide : An isomer with a methyl group on the second carbon atom.[2]

-

(2S)-2-(Methylamino)propanamide hydrochloride : The hydrochloride salt of the (S)-enantiomer.[3]

A summary of the key chemical properties for these related compounds is presented in Table 1.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (2S)-2-(methylamino)propanamide | 55988-12-0 | C4H10N2O | 102.14[1] |

| 2-Methyl-2-(methylamino)propanamide | 23232-69-1 | C5H12N2O | 116.16[2] |

| (2S)-2-(Methylamino)propanamide hydrochloride | 344609-44-5 | C4H11ClN2O | 138.60[3] |

Inferred Biological Potential from Related Structures

1. Central Nervous System Activity:

The core propanamide scaffold is present in numerous centrally acting agents. For instance, derivatives of 2-aminopropanamide have been explored for their potential as anticonvulsants and neuroprotective agents. The introduction of a methylamino group, as seen in this compound, could modulate physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and interaction with CNS targets.

2. Antimicrobial and Anticancer Potential:

The propanamide moiety is a feature in some antimicrobial and anticancer agents.[4] For example, certain propanamide-based compounds have shown activity against multidrug-resistant bacteria.[5][6] In the realm of oncology, various substituted propanamides have been investigated for their ability to inhibit tumor growth through different mechanisms.[7][8][9][10] The specific biological effects are highly dependent on the nature and position of substituents on the propanamide core.

3. Receptor Modulation:

More complex molecules incorporating a propanamide-like structure have been designed as receptor modulators. For example, 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL is a precursor for the synthesis of a CB2 receptor modulator, suggesting a potential role for related small molecules in the endocannabinoid system.[11] Furthermore, derivatives of 2-(4-Methylsulfonylaminophenyl) propanamide have been identified as potent TRPV1 antagonists, indicating that the propanamide backbone can be a key element for interaction with ion channels.[12] Similarly, complex propanamide analogs have been developed as antagonists for the Urotensin II receptor, a G-protein coupled receptor involved in cardiovascular regulation.[13][14]

Experimental Workflows for Future Investigation

To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo experiments would be necessary. The following workflow provides a logical progression for such an investigation.

Caption: A proposed experimental workflow for the investigation of the biological activity of this compound.

Detailed Methodologies

1. Synthesis and Purification:

-

A detailed, step-by-step protocol for the synthesis of this compound and its enantiomers should be established and optimized.

-

Purification would likely involve techniques such as column chromatography and recrystallization.

-

Characterization of the final product would be confirmed using NMR, mass spectrometry, and elemental analysis.

2. In Vitro Cellular Assays:

-

Cell Viability Assay (MTT Assay):

-

Plate various human cell lines (e.g., cancer cell lines, normal cell lines) in 96-well plates.

-

Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Receptor Binding Assays:

-

Utilize commercially available kits or develop in-house assays for a panel of relevant receptors (e.g., GPCRs, ion channels).

-

Incubate cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.

-

3. In Vivo Studies:

-

Animal Models of Disease:

-

Select appropriate animal models based on the in vitro findings (e.g., xenograft models for cancer, neurobehavioral models for CNS effects).[7]

-

Administer this compound via a suitable route (e.g., oral, intraperitoneal).

-

Monitor relevant physiological and behavioral endpoints over the course of the study.

-

-

Pharmacokinetic Analysis:

-

Administer a single dose of this compound to animals.

-

Collect blood samples at various time points.

-

Analyze plasma concentrations of the compound using LC-MS/MS to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).

-

The biological activity of this compound remains an unexplored area within the scientific literature. While direct evidence is lacking, the known activities of structurally related propanamide derivatives suggest that this compound could possess interesting pharmacological properties, potentially in the areas of CNS modulation, antimicrobial, or anticancer activity. The experimental framework outlined in this guide provides a roadmap for future research to systematically evaluate the biological potential of this compound. Such studies are essential to unlock the therapeutic possibilities of this simple yet intriguing molecule and to expand our understanding of the structure-activity relationships within the broader class of propanamides. The journey from a simple chemical entity to a potential therapeutic agent is long and requires rigorous scientific inquiry, and for this compound, that journey is yet to begin.

References

-

2-Methyl-2-(methylamino)propanamide | C5H12N2O | CID 18682977 - PubChem. Available at: [Link]

-

What is the preparation method of 2-METHYL-1-(METHYLAMINO)PROPAN-2-OL? - FAQ. Available at: [Link]

-

2,2-Bis(methylamino)propanamide | C5H13N3O | CID 154081808 - PubChem. Available at: [Link]

-

2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PubMed Central. Available at: [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023-07-31). Available at: [Link]

-

2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs as potential antagonists of Urotensin II. (2022-12-19). Available at: [Link]

-

2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs as potential antagonists of Urotensin II receptor - PubMed. (2023-01-18). Available at: [Link]

-

2-[(2-Propan-2-yloxyphenyl)methylamino]propanamide | C13H20N2O2 | CID - PubChem. Available at: [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023-07-31). Available at: [Link]

-

Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PubMed Central. (2023-08-03). Available at: [Link]

-

Synthesis and in vivo evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for inhibition of intestinal tumorigenesis in APCMin/+ mice - PMC - NIH. Available at: [Link]

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. Available at: [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. Available at: [Link]

-

Novel sulfamide analogs of oleoylethanolamide showing in vivo satiety inducing actions and PPARalpha activation - PubMed. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. (2021-01-15). Available at: [Link]

-

In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed. Available at: [Link]

-

The therapeutic potential of second and third generation CB1R antagonists - PubMed - NIH. Available at: [Link]

-

(2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one | C11H15NO | CID - PubChem. Available at: [Link]

-

CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol - Google Patents. Available at:

-

In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PubMed Central. Available at: [Link]

-

Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC - PubMed Central. (2025-07-20). Available at: [Link]

Sources

- 1. (2S)-2-(methylamino)propanamide | 55988-12-0 [chemicalbook.com]

- 2. 2-Methyl-2-(methylamino)propanamide | C5H12N2O | CID 18682977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vivo evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for inhibition of intestinal tumorigenesis in APCMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. 2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs as potential antagonists of Urotensin II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of N-Methylation in Propanamide Scaffolds

An In-Depth Technical Guide to the Core Principles of 2-(Methylamino)propanamide Structural Analogs

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The this compound scaffold serves as a versatile and compelling starting point for the design of novel therapeutics. Its inherent structure, featuring a chiral center and an amide bond, offers rich opportunities for modification. The strategic incorporation of a methyl group on the amine nitrogen (N-methylation) is a cornerstone of its utility, a subtle modification that imparts profound effects on a molecule's therapeutic potential.

N-methylation is a well-established strategy to enhance drug-like properties. It can sterically shield the adjacent amide bond from proteolytic degradation, significantly increasing the metabolic stability and in vivo half-life of a compound.[1][2][3] Furthermore, the removal of the amide proton eliminates a hydrogen bond donor, which can enhance membrane permeability and oral bioavailability.[3][4] This modification also introduces conformational constraints, locking the molecule into a more defined three-dimensional shape that can lead to higher binding affinity and selectivity for its biological target.[5] The success of this approach is exemplified by drugs like Cyclosporin A, an N-methylated cyclic peptide, which revolutionized organ transplantation.[1][4]

This guide provides a comprehensive exploration of this compound structural analogs. We will dissect their synthesis, elucidate the principles of their structure-activity relationships (SAR) through targeted case studies on ion channel and GPCR modulation, and provide detailed, field-proven experimental protocols. The objective is to equip researchers and drug developers with the foundational knowledge and practical methodologies required to effectively leverage this promising chemical scaffold.

Part I: Synthesis and Structural Characterization

The rational design of novel analogs is predicated on robust and reproducible synthetic chemistry, coupled with rigorous analytical characterization to confirm structure and purity.

Core Synthetic Strategy: Amide Bond Formation

The most prevalent and versatile method for synthesizing this compound analogs is through standard peptide coupling reactions. This involves the formation of an amide bond between the carboxylic acid of an N-protected, N-methylated alanine precursor and a primary or secondary amine of interest. The choice of coupling reagent is critical to ensure high yield and minimize racemization.

The causality behind this choice rests on activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed due to their efficiency and suppression of side reactions. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

Caption: Generalized workflow for the synthesis of this compound analogs.

Analytical Characterization Techniques

Self-validating protocols require rigorous analytical confirmation at each stage. The identity, purity, and stereochemical integrity of synthesized analogs are confirmed using a suite of standard spectroscopic and chromatographic methods.

| Technique | Primary Application | Rationale & Key Insights |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the covalent framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals verify the presence of the N-methyl group, the propanamide backbone, and the specific substituents introduced. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the exact mass of the synthesized compound, confirming its elemental composition. Techniques like ESI-MS are crucial for verifying the mass of the final product and key intermediates.[6] |

| RP-HPLC | Purity Assessment | Quantifies the purity of the final compound by separating it from unreacted starting materials, reagents, and byproducts. A high-purity profile (>95%) is essential for accurate biological testing.[7] |

| Chiral HPLC | Enantiomeric Purity | For stereospecific synthesis, chiral HPLC is used to determine the enantiomeric excess (e.e.), ensuring that the desired stereoisomer was produced and that no significant racemization occurred during synthesis.[7] |

Part II: Structure-Activity Relationships (SAR) and Biological Targets

The therapeutic utility of this compound analogs is realized through their interaction with specific biological targets. SAR studies systematically modify the chemical structure to map the molecular features required for potent and selective activity.

Case Study 1: Analogs as TRPV1 Antagonists for Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a key integrator of pain and heat stimuli, making it an attractive target for novel analgesics.[8] Structure-activity relationship studies on a series of 2-(4-methylsulfonylaminophenyl) propanamides have provided detailed insights into the requirements for potent TRPV1 antagonism.[8][9]

The core scaffold was conceptually divided into three regions for systematic modification:

-

A/B-Region: The 2-(phenyl)propanamide core.

-

C-Region: The substituent attached to the propanamide nitrogen.

Initial optimization identified the 2-(3-fluoro-4-methylsulfonylamino)phenyl propanamide as a highly effective A/B-region.[8] Subsequent exploration focused on the C-region, replacing the initial 4-t-butylbenzyl group with various aryl alkyl and diaryl alkyl moieties to probe the binding pocket. This systematic approach is a self-validating system; each new analog provides feedback that informs the design of the next, logically progressing toward a candidate with optimized affinity and antagonism.

Caption: Key SAR drivers for 2-phenylpropanamide-based TRPV1 antagonists.

Quantitative SAR Data for TRPV1 Antagonists

| Compound | Key C-Region Modification | Binding Affinity (Ki, nM) | Antagonist Potency (Ki(ant), nM) | Reference |

| 3 | 4-t-butylbenzyl (Lead) | 45.3 | 7.9 | [8] |

| 50 | 4-(4-chlorophenoxy)benzyl | 21.5 | 13.7 | [8] |

| 54 | Diphenylmethyl | 108.0 | 8.0 | [8] |

These data demonstrate a clear dissociation between binding affinity and functional antagonism. While compound 50 showed a twofold improvement in binding affinity over the lead compound 3 , compound 54 exhibited comparable antagonist potency despite weaker binding, highlighting the complexity of the interaction and the importance of functional assays.[8][9]

Case Study 2: Analogs as Urotensin II Receptor Antagonists

The Urotensin II (UII) receptor, a G-protein coupled receptor (GPCR), is implicated in cardiovascular diseases due to the potent vasoconstrictive properties of its ligand, UII.[10][11] The development of small-molecule antagonists is a promising therapeutic strategy. A series of 2-{N-[(2,4,5-trichlorophenoxy)acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs were identified as a novel chemotype for UII receptor antagonism.[11][12]

Initial leads in this series were hampered by poor aqueous solubility and significant inter-species variability in activity between human and mouse receptors.[10][11] The research team conducted extensive SAR studies to resolve these issues. The key insight was that modifying the terminal carboxamide from an aryl to an alkyl group significantly improved solubility and pharmacokinetic properties without sacrificing potency. This iterative process of identifying a problem (solubility), hypothesizing a structural solution (alkyl carboxamide), and synthesizing and testing the new analogs is a hallmark of experienced drug development.

One optimized compound, 4r , demonstrated a potent in vitro profile and successfully prevented UII-induced blood pressure increases in a mouse model, providing in vivo proof-of-concept for this class of antagonists.[10][12]

Part III: Experimental Protocols and Methodologies

The translation of chemical concepts into tangible results depends on meticulously executed and well-documented experimental protocols.

Protocol 1: General Procedure for Amide Coupling Synthesis

This protocol describes a representative synthesis of a this compound analog via HATU-mediated amide coupling.

Objective: To synthesize an N-substituted this compound analog.

Materials:

-

Boc-N-methyl-L-alanine (1.0 eq)

-

Target amine (1.1 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of Boc-N-methyl-L-alanine in anhydrous DMF, add the target amine followed by DIPEA. Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar).

-

Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add HATU portion-wise over 5 minutes. The reaction mixture may change color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x). The purpose of the bicarbonate wash is to remove unreacted acid and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure, protected analog.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in Part I.

Protocol 2: In Vitro Biological Assay - Calcium Release Assay